molecular formula C16H15N3O2 B1419843 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1204296-17-2

2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1419843
CAS No.: 1204296-17-2
M. Wt: 281.31 g/mol
InChI Key: BYKRCOGHFWMYPJ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a high-quality chemical reagent designed for research use only. It is strictly intended for laboratory and in vitro applications and is not for diagnostic or personal use. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of fused, rigid, and planar N-heterocyclic compounds that have attracted significant attention in medicinal chemistry for their role as potent protein kinase inhibitors (PKIs) in targeted cancer therapy . The core scaffold is recognized for its synthetic versatility, allowing for structural modifications that fine-tune electronic properties, lipophilicity, and binding affinity to specific protein targets . Researchers value this family of compounds for its ability to interact with biological targets through key mechanisms such as hydrogen bonding, hydrophobic interactions, and π–π stacking . The primary research value of pyrazolo[1,5-a]pyrimidine derivatives lies in their potential to inhibit key kinases—such as CK2, EGFR, B-Raf, and MEK—that are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . These compounds can act as ATP-competitive or allosteric inhibitors, disrupting the aberrant signaling pathways essential for cancer cell proliferation and survival . The specific substitution pattern on the core scaffold, including the 2,7-dimethyl groups and the 3-(2-methylphenyl) moiety, is critical for optimizing pharmacokinetic properties and selectivity in structure-activity relationship (SAR) studies . This makes it a valuable intermediate for researchers developing next-generation small-molecule therapeutics in oncology and other disease areas involving dysregulated kinase activity.

Properties

IUPAC Name

2,7-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-9-6-4-5-7-12(9)14-10(2)18-19-11(3)13(16(20)21)8-17-15(14)19/h4-8H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKRCOGHFWMYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3N=CC(=C(N3N=C2C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves a two-step process starting from the appropriate methyl ketone. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts or solvents .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential as an antitumor agent. Its mechanism of action is believed to involve the inhibition of specific enzymes that regulate cell proliferation. Research indicates that it may target pathways associated with cancer cell growth, making it a candidate for further development in cancer therapeutics.

Optical Applications

Due to its tunable photophysical properties, 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been explored for use in optical devices. It can serve as a fluorescent probe for studying intracellular processes, helping researchers visualize and understand cellular dynamics.

Chemosensors

The compound's ability to interact with various analytes makes it suitable for development as a chemosensor. It has been used in studies aimed at detecting specific ions or molecules within biological systems, facilitating advancements in biosensing technologies.

Case Study 1: Antitumor Activity

A study conducted on the antitumor effects of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid demonstrated significant inhibition of tumor cell lines in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for cancer drug development.

Case Study 2: Fluorescent Probes

In another investigation focusing on the optical properties of this compound, researchers developed a series of fluorescent probes based on its structure. These probes successfully labeled various cellular components in live cells, showcasing their utility in real-time imaging studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical behavior of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Features Reference CAS/Evidence
Target Compound 2,7-dimethyl; 3-(2-methylphenyl); 6-carboxylic acid Hydrophobic 2-methylphenyl enhances binding; carboxylic acid improves solubility
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5,7-dimethyl; 3-carboxylic acid Carboxylic acid at position 3 alters electronic distribution; reduced steric bulk 1394003-86-1
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate ethyl ester 3-cyano; 7-methyl; 6-ethyl ester Ester group increases lipophilicity; cyano enhances electron-withdrawing effects 64689-82-3
7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid 7-methyl; 2-oxo; 6-carboxylic acid Ketone at position 2 introduces hydrogen-bonding potential 329207-48-9
7-Amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid 7-amino; 2-thienyl; 6-carboxylic acid Amino group enhances solubility; thienyl contributes to π-π interactions 691873-06-0

Physicochemical Properties

  • Melting Points : The ethyl ester analog (CAS 64689-82-3) melts at 101°C , while the target compound’s free carboxylic acid likely has a higher melting point due to hydrogen bonding.
  • Solubility: Carboxylic acid derivatives (e.g., target compound) exhibit better aqueous solubility than ester or cyano-substituted analogs, critical for bioavailability .

Key Research Findings

Regioselectivity in Synthesis : Multicomponent reactions () enable precise regiocontrol, critical for introducing substituents like the 2-methylphenyl group in the target compound .

Structure-Activity Relationships (SAR) :

  • Hydrophobic groups at position 3 (e.g., 2-methylphenyl) enhance membrane permeability and target binding.
  • Carboxylic acid at position 6 improves water solubility but may require prodrug strategies (e.g., esterification) for CNS penetration .

Biological Activity

Overview

2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C16H15N3O2
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 1204296-17-2

The biological activity of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that this compound may inhibit certain enzymes critical for tumor growth and development, leading to reduced cell viability in cancerous cells. Specifically, it is believed to act by:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes associated with nucleic acid synthesis and cell cycle progression.
  • Induction of Apoptosis : Studies suggest that it can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

Antitumor Activity

Several studies have highlighted the antitumor potential of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. For instance:

  • In vitro assays demonstrated significant cytotoxic effects against human tumor cell lines such as MDA-MB-468 and T47D. The compound was found to induce apoptosis by increasing caspase-3 levels significantly compared to controls .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell-based assays. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other pyrazolo derivatives:

Compound NameAntitumor ActivityAnti-inflammatory ActivityMechanism of Action
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidModerateLowEnzyme inhibition
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidineHighModerateApoptosis induction
2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acidHighHighEnzyme inhibition & apoptosis

Study on Anticancer Effects

A recent study evaluated the efficacy of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid against a panel of cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner with IC50 values below 50 µM for several tested lines. Notably, it was most effective against breast cancer cells where it induced significant apoptosis compared to untreated controls .

Study on Inflammatory Response

Another study focused on the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced model. The findings revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in treated cells compared to controls, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the key synthetic routes and characterization methods for 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid?

The synthesis typically involves refluxing precursors (e.g., substituted pyrazoles and enaminones) in polar aprotic solvents like pyridine or DMF. For example, intermediates are purified via recrystallization (ethanol or dioxane) and characterized using IR, 1H^1 \text{H}/13C^{13} \text{C} NMR, and mass spectrometry. Elemental analysis is critical for confirming purity (e.g., C, H, N percentages within ±0.3% of theoretical values) . Advanced protocols may include coupling reactions with amines or heteroaryl groups using bis(pentafluorophenyl) carbonate (BPC) as an activator .

Q. What safety protocols are essential for handling this compound?

Mandatory precautions include:

  • Wearing PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conducting reactions in fume hoods to minimize inhalation risks.
  • Segregating waste and using professional disposal services for toxic byproducts.
  • Avoiding dust generation during weighing (use closed systems or gloveboxes if necessary) .

Advanced Research Questions

Q. How can synthetic yield be optimized during scale-up?

Key factors include:

  • Solvent selection : Pyridine enhances reactivity in cyclization steps, while DMF improves solubility of intermediates .
  • Reaction time : Extended reflux (5–6 hours) ensures complete conversion, monitored via TLC or HPLC.
  • Temperature control : Gradual heating prevents decomposition of heat-sensitive intermediates.
  • Purification : Recrystallization from ethanol or dioxane removes unreacted precursors, improving yield to >65% .

Q. What strategies enable site-selective functionalization of the pyrazolo[1,5-a]pyrimidine core?

  • Position 3 : Electrophilic substitution with arylazo groups via diazonium salt coupling (e.g., using 2-methylphenyl derivatives) .
  • Position 6 : Carboxylic acid groups allow amidation or esterification. For example, coupling with 4,6-dimethylpyrimidin-2-amine under BPC activation forms carboxamide derivatives .
  • Position 7 : Hydrazine or heteroaryl groups can be introduced via nucleophilic substitution with enaminones .

Q. How should researchers address contradictions in spectroscopic data across studies?

  • NMR discrepancies : Verify solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) and impurity profiles using HPLC.
  • Mass spectrometry : Use high-resolution HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ within 0.001 Da of theoretical values) .
  • Elemental analysis : Re-crystallize samples to ≥98% purity before repeating analyses .

Methodological & Analytical Questions

Q. What best practices ensure accurate structural and purity characterization?

  • Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; acceptable retention time variability <2% .
  • Structural confirmation :
  • 1H^1 \text{H} NMR: Identify methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
  • 13C^{13} \text{C} NMR: Carboxylic acid carbonyl at δ 165–170 ppm .
    • Elemental analysis : Report deviations from theoretical C/H/N content (e.g., ±0.3%) .

Q. How do substituents (e.g., 2,7-dimethyl groups) influence derivatization reactivity?

  • Steric effects : Methyl groups at positions 2 and 7 hinder electrophilic substitution at adjacent sites, directing reactions to position 3 or 6.
  • Electronic effects : The electron-withdrawing carboxylic acid at position 6 activates the core for nucleophilic amidation or esterification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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